methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Description
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Properties
CAS No. |
65222-74-4 |
|---|---|
Molecular Formula |
C42H55NO16 |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-27(32-21(34(42)41(51)53-7)12-22-33(38(32)50)37(49)31-20(36(22)48)10-9-11-24(31)44)57-28-13-23(43(5)6)39(18(3)55-28)58-30-15-26(46)40(19(4)56-30)59-29-14-25(45)35(47)17(2)54-29/h9-12,17-19,23,25-30,34-35,39-40,44-47,50,52H,8,13-16H2,1-7H3 |
InChI Key |
DEGUCPPGAZTULS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Origin of Product |
United States |
Biological Activity
Methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the tetracene family of compounds, known for their unique photophysical properties. Its structure features multiple hydroxyl groups and a tetracene backbone, which may contribute to its biological activities. The presence of dimethylamino and ethyl groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of the compound has been investigated in various contexts:
-
Anticancer Activity :
- The compound has shown promise as an antineoplastic agent. Research indicates that it can inhibit the growth of cancer cells by interfering with critical signaling pathways involved in tumor growth.
- In vitro studies demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including those dependent on the Hedgehog (Hh) signaling pathway.
-
Mechanism of Action :
- The compound acts as a smoothened (Smo) antagonist, effectively impairing Hh-dependent tumor cell growth both in vitro and in vivo. This was evidenced by dose-response curves indicating significant inhibition of Hh signaling at low concentrations (IC50 values around 4.44 μM) .
- It also affects the expression levels of key genes associated with tumor growth such as Gli1, Gli2, and Ptch1 .
- Antimicrobial Properties :
Case Studies
Several studies have highlighted the biological activities of the compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for therapeutic applications:
-
Absorption and Distribution :
- The compound's solubility profile suggests good absorption characteristics; however, further studies are needed to quantify its bioavailability.
-
Toxicity Studies :
- Initial toxicity assessments indicate that while effective against tumor cells, care must be taken to evaluate its effects on normal cells to mitigate adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
